2,6-Dimethoxyanthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
963-96-2 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2,6-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-19-9-3-5-11-13(7-9)15(17)12-6-4-10(20-2)8-14(12)16(11)18/h3-8H,1-2H3 |
InChI Key |
VZXGMACDZPAQOP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dimethoxyanthracene 9,10 Dione and Its Functionalized Analogues
Historical and Contemporary Approaches to Anthracene-9,10-dione Core Synthesis
The anthraquinone (B42736) scaffold is a privileged structure in medicinal chemistry and materials science. wikipedia.org Its synthesis has been a subject of study for over a century, leading to the development of several robust methods.
Friedel-Crafts Acylation Pathways for Anthraquinone Formation
One of the most traditional and versatile methods for constructing the anthraquinone skeleton is through Friedel-Crafts acylation. wikipedia.org This reaction typically involves two key steps: an initial intermolecular acylation followed by an intramolecular cyclization.
The classical approach involves the reaction of benzene (B151609) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to form an intermediate o-benzoylbenzoic acid. Subsequent treatment with a strong dehydrating agent, like concentrated sulfuric acid, induces an intramolecular cyclization to yield the anthracene-9,10-dione core. wikipedia.org This method is highly adaptable for producing substituted anthraquinones by using appropriately substituted starting materials. wikipedia.org
| Method | Reactants | Catalyst/Reagent | Key Features |
| Classical | Benzene + Phthalic Anhydride | 1. AlCl₃2. H₂SO₄ | Two-step process; versatile for substituted derivatives. wikipedia.org |
| Palladium-Catalyzed | Aromatic Aldehyde + o-Iodoester | 1. Pd catalyst2. H₂SO₄ | One-pot relay process; uses non-toxic aldehydes. lew.ro |
| Green Chemistry | Phthalic Anhydride + Arene | Solid Acid Catalyst (e.g., M(IV)PWs) | Solvent-free conditions; reusable catalyst. |
Diels-Alder Cycloaddition Reactions in the Construction of Anthracene (B1667546) Frameworks
The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers another strategic route to the anthracene framework. This reaction involves combining a conjugated diene with a dienophile to create a six-membered ring. masterorganicchemistry.com
In the context of anthraquinone synthesis, a common strategy involves the reaction of a 1,4-naphthoquinone (B94277) (as the dienophile) with a suitable diene, such as butadiene. The resulting adduct can then be oxidized to form the anthraquinone ring system. wikipedia.org
Alternatively, a multi-step sequence can be employed where a Diels-Alder reaction is followed by oxidation and subsequent cyclization. For instance, the reaction between 1,3-dienes and aroyl-substituted propiolates, catalyzed by zinc iodide (ZnI₂), produces an intermediate that can be oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and then cyclized via an intramolecular Friedel-Crafts reaction to furnish the anthraquinone product.
| Diene | Dienophile | Catalyst/Reagent | Subsequent Steps |
| Butadiene | 1,4-Naphthoquinone | Thermal | Oxidative dehydrogenation. wikipedia.org |
| 1,3-Dienes | Aroyl-substituted propiolates | ZnI₂ | 1. DDQ Oxidation2. Intramolecular Friedel-Crafts Cyclization |
| Anthracene | Maleic Anhydride | Thermal (Xylene solvent or neat) | Forms a stable adduct; demonstrates the reactivity of the anthracene core. masterorganicchemistry.com |
Oxidative Cyclization Methods
Oxidative methods provide a direct route to the quinone structure from a pre-formed or in-situ generated hydroquinone (B1673460) or polycyclic aromatic hydrocarbon.
A straightforward laboratory-scale synthesis involves the direct oxidation of anthracene. A common and effective oxidizing agent for this transformation is chromic acid, prepared in situ from a chromium(VI) source in glacial acetic acid. The reaction proceeds under heating, and the reduced chromium species (Cr³⁺) provides a visual indication of the reaction's progress.
Industrially, the most significant application of this principle is the Riedl–Pfleiderer process for producing hydrogen peroxide. In this cycle, a 2-alkyl-anthraquinone is first hydrogenated to its corresponding 2-alkyl-anthrahydroquinone. This intermediate is then oxidized with air to regenerate the 2-alkyl-anthraquinone and produce hydrogen peroxide, demonstrating the facile oxidation of the hydroquinone form to the quinone.
Targeted Introduction of Methoxy (B1213986) Substituents at the 2,6-Positions
Methylation Strategies for Hydroxyanthracene-9,10-diones
A common and direct pathway to 2,6-dimethoxyanthracene-9,10-dione is through the methylation of 2,6-dihydroxyanthracene-9,10-dione, also known as anthraflavic acid. nih.govwikipedia.org This precursor is a known plant metabolite and can be synthesized through various means. nih.gov
The hydroxyl groups of anthraflavic acid, being phenolic in nature, can be converted to methyl ethers using standard methylation protocols. This typically involves treating the dihydroxyanthraquinone with a methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyls to form more nucleophilic phenoxide ions, which then react with the methylating agent.
| Methylating Agent | Base | Typical Solvent | Mechanism |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetone, DMF | Williamson Ether Synthesis (Sₙ2) |
| Methyl iodide (CH₃I) | Sodium hydride (NaH) | THF, DMF | Williamson Ether Synthesis (Sₙ2) |
| Diazomethane (CH₂N₂) | None (or mild base) | Diethyl ether | Reaction with acidic protons |
Nucleophilic Aromatic Substitution (SNAr) for Methoxy Group Installation
An alternative strategy for installing methoxy groups is the Nucleophilic Aromatic Substitution (SₙAr) reaction. wikipedia.org This pathway is particularly effective for aromatic rings that are "activated" by strong electron-withdrawing groups, such as the two carbonyl groups of the anthraquinone core. masterorganicchemistry.comwikipedia.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, lowering the activation energy. libretexts.org
The reaction proceeds via an addition-elimination mechanism. libretexts.orgyoutube.com A nucleophile, such as the methoxide (B1231860) ion (CH₃O⁻), attacks an aromatic carbon bearing a suitable leaving group (e.g., a halide like Cl or F). This initial addition step temporarily disrupts the aromaticity of the ring to form the resonance-stabilized Meisenheimer complex. youtube.com In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored, resulting in the net substitution product. youtube.com
To synthesize this compound via this method, a plausible precursor would be 2,6-dihaloanthracene-9,10-dione, which would be treated with a source of methoxide, such as sodium methoxide, often in a polar aprotic solvent like DMSO to enhance nucleophilicity. gaylordchemical.com
| Factor | Role in SₙAr | Example for Anthraquinone Synthesis |
| Substrate | Must contain a good leaving group and be activated by electron-withdrawing groups (EWGs). masterorganicchemistry.com | 2,6-Dichloroanthracene-9,10-dione. The carbonyls act as powerful EWGs. |
| Nucleophile | A strong nucleophile is required. | Sodium methoxide (NaOCH₃). |
| Leaving Group | Must be able to stabilize a negative charge. Reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com | Halides (F, Cl). |
| Solvent | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. gaylordchemical.com | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF). |
Derivatization of the this compound Scaffold
Functionalization of the this compound core is essential for tuning its electronic and physical properties. The inherent reactivity of the anthraquinone system, which features electron-withdrawing carbonyl groups, is significantly modulated by the presence of the electron-donating methoxy groups at the C2 and C6 positions.
Electrophilic Aromatic Substitution:
The anthraquinone nucleus is generally deactivated towards electrophilic attack due to the two electron-withdrawing carbonyl groups. However, the methoxy substituents at the C2 and C6 positions are strong activating groups and are ortho, para-directing. This directing effect overcomes the deactivation by the quinone carbonyls and facilitates electrophilic substitution on the terminal rings. Consequently, electrophiles are directed to the positions ortho and para to the methoxy groups, namely C1, C3, C5, and C8.
Common electrophilic substitution reactions such as nitration and halogenation can be performed on activated anthraquinone systems. For instance, bromination can introduce bromine atoms, creating versatile handles for further modification via cross-coupling reactions. The reaction conditions must be carefully controlled to manage the regioselectivity and degree of substitution.
Table 1: Regioselectivity in Electrophilic Substitution of this compound
| Position | Electronic Influence of Methoxy Group (at C2/C6) | Electronic Influence of Carbonyl Groups | Predicted Reactivity towards Electrophiles |
| 1, 5, 8 | ortho (Activating) | Deactivating | Favorable |
| 3, 7 | para (Activating) | Deactivating | Favorable |
| 4 | meta (Deactivating) | Deactivating | Unfavorable |
Nucleophilic Aromatic Substitution:
Nucleophilic substitution is a key strategy for functionalizing the anthraquinone core, particularly when a leaving group, such as a halogen, is present. The electron-withdrawing nature of the carbonyl groups activates the ring system towards nucleophilic attack. For example, halogenated this compound derivatives can react with various nucleophiles (e.g., amines, alkoxides) to yield new substituted products. The synthesis of 4-substituted 1-aminoanthraquinones from bromaminic acid via nucleophilic substitution of the bromine atom highlights this approach's utility. nih.gov This type of reaction, often catalyzed by copper salts, is fundamental in the synthesis of dyes and biologically active molecules. nih.govgoogle.com A series of 2,6-bis(aminoalkanamido)anthracene-9,10-diones were synthesized by treating the corresponding haloalkanamido derivatives with secondary amines, demonstrating a practical application of this strategy. nih.gov
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted anthraquinones. uni-rostock.de To utilize these methods, the this compound scaffold must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.
Sonogashira Coupling:
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is particularly valuable for introducing alkynyl moieties onto the anthraquinone framework. wikipedia.orggold-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be performed under mild conditions. wikipedia.orglibretexts.org The resulting alkynyl-substituted anthraquinones are important precursors for conjugated polymers and materials with interesting optoelectronic properties. libretexts.org
The general process involves:
Halogenation: Introduction of iodine or bromine onto the this compound scaffold at the 1, 3, 5, or 8 positions via electrophilic substitution.
Coupling: Reaction of the halogenated intermediate with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). libretexts.org
Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions on Anthraquinone Scaffolds
| Reaction Name | Substrates | Catalyst/Reagents | Product Type | Reference |
| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl Alkyne | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Organoboron compound, Organic Halide | Pd catalyst, Base | Biaryl | acs.orgyoutube.com |
| Heck Coupling | Alkene, Organic Halide | Pd catalyst, Base | Substituted Alkene | |
| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd catalyst, Base, Ligand | Aryl Amine |
The Suzuki-Miyaura coupling is another extensively used reaction, where an organoboron compound is coupled with an organic halide. youtube.com This method is highly effective for synthesizing 2,6-diaryl-9,10-anthraquinones, which have been studied for their electron-accepting properties and potential in organic electronics. uni-rostock.dersc.orgresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
The traditional synthesis of anthraquinones often involves Friedel-Crafts acylation, which can use harsh Lewis acid catalysts like AlCl₃ and chlorinated solvents. nih.gov Greener alternatives focus on several key areas:
Alternative Catalysts: The use of more environmentally benign and reusable catalysts is a primary goal. Research has shown that alum (KAl(SO₄)₂·12H₂O) can effectively catalyze the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes in water, offering a significant improvement over traditional methods. researchgate.net Similarly, reusable Mo-V-P heteropoly acids have been employed as bifunctional catalysts for the one-pot synthesis of substituted anthraquinones, minimizing waste. researchgate.net
Greener Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water is a cornerstone of green synthesis. The alum-catalyzed synthesis mentioned above successfully uses water as the solvent. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.commonash.edu One-pot reactions and cascade reactions are effective strategies for improving atom economy. The one-pot synthesis of substituted anthraquinones from 1,4-naphthoquinone and butadienes using heteropoly acid catalysts is an example of a process with improved atom economy and minimal waste. researchgate.net
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Pathways of 2,6 Dimethoxyanthracene 9,10 Dione
Redox Chemistry and Electrochemical Behavior
The redox behavior of the anthraquinone (B42736) core is a defining feature of its chemistry, and the presence of methoxy (B1213986) substituents at the 2- and 6-positions modulates this activity. This class of compounds is known for its ability to undergo reversible electron transfer processes, making them subjects of interest in fields like electrochemistry and materials science.
Reversible Reduction to Hydroquinone (B1673460) and Anthrone (B1665570) Forms
The hallmark of anthraquinone chemistry is the reversible, two-electron, two-proton reduction of the quinone system to the corresponding hydroquinone. For 2,6-Dimethoxyanthracene-9,10-dione, this process yields 2,6-dimethoxyanthracene-9,10-diol. The redox chemistry of anthraquinones is known to be highly pH-dependent. nih.gov At pH values of 13 and above, the typical reversible redox pattern is clearly observable in cyclic voltammetry. nih.gov
Recent studies on 2,6-dimethoxyanthraquinone have highlighted its role as a redox mediator in lithium-sulfur batteries. researchgate.net This application leverages the compound's ability to facilitate the reversible deposition and dissolution of lithium sulfide (B99878) (Li₂S), a key process in the battery's charge and discharge cycle. researchgate.net The electrochemical behavior of substituted anthraquinones is critical for their function as mediators. In related systems, such as 2,6-diaminoanthraquinone, a reversible redox reaction occurs at approximately -0.65 V vs. Ag/AgCl at a pH above 12. nih.gov The electron-donating nature of the methoxy groups in this compound influences the redox potential of the quinone core.
In some cases, particularly under conditions of over-reduction, anthraquinones can be further reduced to anthrone derivatives. This process involves the reduction of one of the carbonyl groups to a methylene (B1212753) group. The stability of these forms is highly dependent on the substitution pattern and the reaction conditions. For 2,6-dihydroxyanthraquinone, strategies to interfere with the solvation structure of its reduced hydroquinone form have been shown to deactivate further chemical or electrochemical reduction, thereby preventing subsequent decomposition reactions. rsc.org
Oxidation Reactions and Formation of Higher Quinone Derivatives
While the reduction of anthraquinones is extensively studied, their oxidation is less common as the quinone moiety represents a relatively high oxidation state. Oxidation, when it occurs, typically targets the substituent groups or the aromatic rings rather than the quinone core itself. For instance, oxidative demethylation of the methoxy groups could potentially occur under harsh conditions, yielding the corresponding hydroxyanthraquinone derivatives. However, specific studies detailing the oxidation of this compound to form higher quinone derivatives are not prominent in the literature, suggesting this is not a primary reaction pathway under typical conditions.
Substitution and Addition Reactions on the Anthracene-9,10-dione Core
The reactivity of the aromatic rings in this compound is governed by the interplay between the electron-donating methoxy groups and the electron-withdrawing quinone system.
Regioselectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the this compound ring system is directed by the existing substituents. savemyexams.com The quinone core deactivates the A and C rings towards electrophilic attack due to its electron-withdrawing nature. Conversely, the methoxy groups at positions 2 and 6 are strong activating groups and are ortho, para-directing.
This leads to a predictable pattern of regioselectivity:
The methoxy groups strongly activate the positions ortho and para to themselves.
For the methoxy group at C-2, the ortho positions are C-1 and C-3. The para position is C-7.
For the methoxy group at C-6, the ortho positions are C-5 and C-7. The para position is C-2.
When multiple substituents are present, the most activating group directs the substitution. masterorganicchemistry.com In this case, the powerful activating effect of the methoxy groups overcomes the deactivating effect of the quinone core, directing incoming electrophiles to the ortho and para positions. Therefore, electrophilic attack is predicted to occur preferentially at the C-1, C-3, C-5, and C-7 positions. Steric hindrance can also play a role, potentially favoring attack at the less hindered positions. masterorganicchemistry.com For example, in nitration reactions, the electrophile (NO₂⁺) would be directed to these activated sites. savemyexams.commasterorganicchemistry.com
Nucleophilic Reactivity at Carbonyl and Aromatic Centers
Nucleophilic attack can occur at several sites on the this compound molecule. The carbonyl carbons (C-9 and C-10) are electrophilic and can be targets for nucleophiles, although this is less common than redox reactions.
More significant is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. While this compound does not have a typical leaving group like a halogen, the methoxy groups themselves can be displaced under certain conditions, particularly if the ring is sufficiently activated towards nucleophilic attack. In a study on the related 1,4-dimethoxyanthracene-9,10-dione, amination with butylamine (B146782) in the presence of a catalyst resulted in the nucleophilic substitution of a methoxy group. mdpi.com The disappearance of the methoxy proton signal in NMR confirmed that the substitution had occurred. mdpi.com This indicates that the methoxy groups on the anthraquinone ring system can act as leaving groups in the presence of strong nucleophiles and appropriate catalysts.
Photochemical Transformations and Photo-induced Reactions
Anthraquinone derivatives are known to be photochemically active. Upon absorption of light, they can be promoted to an excited state, enabling them to participate in reactions not observed in the ground state. nih.gov These excited molecules can undergo transformations or act as photosensitizers, initiating reactions in other molecules. nih.govnih.gov
For example, excited-state anthraquinones can abstract hydrogen atoms or transfer electrons. iaamonline.org Photoexcitation of various anthraquinone antitumor agents in the presence of peptides or nucleic acid bases leads to oxidation of these biomolecules. nih.gov In the absence of air, photoexcited drug molecules can oxidize pyrimidine (B1678525) bases, while in the presence of oxygen, they can generate superoxide (B77818) anion radicals, which lead to the formation of hydroxyl radicals. nih.gov
The photochemical reaction pathways can be influenced by external factors. Studies on anthraquinone molecules have shown that an external magnetic field can modulate the reaction rate and products by affecting the conversion between singlet and triplet radical pairs formed during the reaction. nih.gov While specific photochemical studies on this compound are not widely reported, the general behavior of the anthraquinone framework suggests it would be photoreactive. Its utility as a photosensitizer is plausible, similar to how related compounds like 2-ethyl-9,10-dimethoxyanthracene (B1213300) are used to accelerate photopolymerization. sigmaaldrich.com
Reaction Mechanisms of Dimerization and Polymerization
Detailed research findings specifically outlining the reaction mechanisms for the dimerization and polymerization of this compound are not extensively documented in publicly available scientific literature. While the photochemistry of anthracene (B1667546) and its derivatives is a well-studied area, the reactivity of anthraquinone systems such as this compound is distinct.
The photodimerization of many anthracene compounds is known to proceed via a [4π + 4π] cycloaddition reaction. researchgate.netrsc.org This process typically involves the excitation of a monomer to its first excited singlet state, which then interacts with a ground-state monomer to form an excimer. This excimer can then collapse to form the dimer. The regioselectivity of this dimerization is influenced by the substitution pattern on the anthracene core.
However, the presence of the dione (B5365651) functionality at the 9 and 10 positions in this compound significantly alters its electronic and photochemical properties compared to anthracene. Anthraquinones are generally known to undergo photoreduction rather than the characteristic [4+4] photodimerization of anthracenes.
With regard to polymerization, while polymers containing 2,6-linked anthracene units have been synthesized, these methods typically involve the polymerization of functionalized monomers like 2,6-dibromo-9,10-anthraquinone through cross-coupling reactions, rather than the direct polymerization of this compound itself. whiterose.ac.uk Similarly, electrochemical polymerization has been reported for anthracene and some of its derivatives, but specific studies on this compound are not readily found. nih.govcoventry.ac.uk
In the presence of air and light, some 9,10-disubstituted anthracenes are known to form endoperoxides. nih.gov This alternative reaction pathway can compete with and often precludes dimerization.
Due to the lack of specific studies on the dimerization and polymerization of this compound, no specific mechanistic data or corresponding data tables can be provided at this time.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2,6 Dimethoxyanthracene 9,10 Dione
Elucidation of Molecular Structure using Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,6-Dimethoxyanthracene-9,10-dione. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. However, for a complete and unambiguous assignment, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are indispensable.
Two-dimensional NMR experiments provide correlation data between different nuclei, which is crucial for piecing together the molecular puzzle. youtube.comepfl.ch
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu By analyzing the cross-peaks in a COSY spectrum of this compound, the connectivity of the proton network within the aromatic rings can be established.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. epfl.chsdsu.edu Each cross-peak in an HSQC spectrum represents a C-H bond, allowing for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
A combination of these 2D NMR techniques allows for a detailed and confident assignment of all ¹H and ¹³C NMR signals, leading to the unambiguous elucidation of the structure of this compound.
Table 1: Representative 2D NMR Correlations for Structural Elucidation
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Identifies adjacent protons, revealing the spin-spin coupling network within the molecule. |
| HSQC | ¹H - ¹³C (one bond) | Directly correlates protons to their attached carbons, aiding in the assignment of protonated carbons. |
| HMBC | ¹H - ¹³C (multiple bonds) | Shows long-range correlations, crucial for identifying quaternary carbons and piecing together the molecular skeleton. |
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure and packing in the crystalline form. For anthraquinone (B42736) derivatives, ssNMR can reveal information about polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can characterize the crystalline environment of this compound, including details about intermolecular interactions and molecular conformation in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational aspects of molecules. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, typically found in the region of 1670-1690 cm⁻¹. researchgate.net Additionally, characteristic bands for C-O-C stretching of the methoxy (B1213986) groups and various C-H and C=C stretching and bending vibrations of the aromatic rings would be observed.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. The C=O symmetric stretch is often strong in the Raman spectrum of anthraquinones. researchgate.net Analysis of the Raman spectra, potentially with the aid of computational simulations, can provide further details on the skeletal vibrations and conformational features of the molecule. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1670 - 1690 (Strong in IR) |
| Methoxy (C-O-C) | Asymmetric & Symmetric Stretching | ~1250 & ~1050 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | >3000 |
Electronic Spectroscopy for Photophysical Properties and Solvatochromism.mdpi.com
Electronic spectroscopy, which includes UV-Visible absorption and fluorescence emission spectroscopy, is employed to investigate the photophysical properties of this compound. These properties are often influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. nih.gov
Absorption and Emission Spectra: The UV-Visible absorption spectrum of this compound reveals the electronic transitions that occur when the molecule absorbs light. Anthraquinone derivatives typically exhibit absorption bands in the UV and visible regions. rsc.org Upon excitation with light of an appropriate wavelength, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum provides information about the energy of the excited state. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift.
Quantum Yield Determination: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined experimentally using a comparative method with a standard of known quantum yield, such as anthracene (B1667546) or 9,10-diphenylanthracene (B110198). researchgate.net The fluorescence quantum yields of anthraquinone derivatives can be influenced by substituents on the aromatic core. rsc.org
The photophysical properties of this compound can be significantly affected by the polarity of the solvent. This solvatochromic behavior provides insights into the nature of the excited state and any changes in molecular conformation upon excitation. rsc.orgnih.gov
Excited State Dynamics: In different solvents, the excited state of a molecule can be stabilized to varying degrees, leading to shifts in the absorption and emission spectra. nih.gov For molecules with intramolecular charge transfer (ICT) character, an increase in solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum, indicating a more polar excited state compared to the ground state. rsc.org By studying these shifts, the dipole moment of the excited state can be estimated. The solvent can also influence the rates of non-radiative decay processes, thereby affecting the fluorescence quantum yield and lifetime. rsc.org
Structural Conformations: Solvent polarity can also influence the ground and excited state structural conformations of a molecule. rsc.org In the case of this compound, the orientation of the methoxy groups could potentially be affected by the solvent environment, which in turn would impact the electronic and photophysical properties. Time-resolved spectroscopic techniques can be used to probe the dynamics of these conformational changes in the excited state. nih.gov
Fluorescence Quenching Mechanisms
While specific fluorescence quenching studies exclusively focused on this compound are not extensively detailed in available research, the principles of fluorescence quenching are well-established and applicable to anthraquinone derivatives. The quenching of fluorescence, a process that decreases the intensity of fluorescence emission, can occur through several mechanisms, primarily categorized as dynamic (collisional) and static quenching.
Dynamic Quenching: This mechanism involves a collision between the excited-state fluorophore (in this case, an excited this compound molecule) and a quencher molecule. During this collision, the fluorophore returns to its ground state without emitting a photon. nih.gov The rate of dynamic quenching is dependent on the concentration of the quencher and is typically described by the Stern-Volmer equation. nih.gov Studies on other fluoroquinolones have demonstrated this purely collisional mechanism, which is often confirmed by temperature dependence experiments. nih.gov
Static Quenching: This process occurs when the fluorophore and the quencher form a non-fluorescent complex on the ground state. When this complex absorbs light, it immediately returns to the ground state without emission. The formation of this complex reduces the population of active, uncomplexed fluorophores available for excitation.
The substituents on the anthraquinone core significantly influence its photophysical properties, including its susceptibility to quenching. nih.gov For instance, studies on various substituted anthraquinones reveal that both the type and position of substituents affect the degree of fluorescence quenching. nih.gov Furthermore, concentration-dependent effects can lead to self-quenching, where interactions between neighboring photosensitizer molecules within a single nanoparticle or aggregate can result in non-radiative energy transfer and a decrease in fluorescence. mdpi.com The introduction of strong electron-accepting groups into similar anthraquinone structures has been shown to significantly decrease fluorescence quantum yields. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structural features of this compound through analysis of its fragmentation patterns. The compound has a confirmed molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.26 g/mol .
Upon electron ionization, the molecule forms a molecular ion (M•+) with a corresponding mass-to-charge ratio (m/z) of ~268. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure.
While a specific published spectrum for this compound is not available, a fragmentation pattern can be predicted based on the known behavior of aromatic ketones and ethers. libretexts.orgchemguide.co.uk Key fragmentation pathways would likely include:
Loss of a Methyl Radical (•CH₃): Cleavage of a methoxy group's C-O bond can lead to the loss of a methyl radical (mass of 15), resulting in a significant peak at m/z 253.
Loss of a Methoxy Radical (•OCH₃): The molecule could lose an entire methoxy group (mass of 31), producing a fragment at m/z 237.
Loss of Carbon Monoxide (CO): A characteristic fragmentation for quinones is the loss of one or more carbonyl groups as neutral CO molecules (mass of 28). A peak at m/z 240 (M-28) would indicate the loss of one CO group. A subsequent loss could lead to a peak at m/z 212 (M-56).
Combined Losses: Combinations of these events are also highly probable, such as the loss of both a methyl group and a carbonyl group, leading to a fragment at m/z 225 (M-15-28).
The following table outlines the predicted major fragments for this compound.
| Proposed Fragment Ion | Neutral Loss | Predicted m/z | Notes |
|---|---|---|---|
| [C₁₆H₁₂O₄]•+ | - | 268 | Molecular Ion (M•+) |
| [M - CH₃]+ | •CH₃ | 253 | Loss of a methyl radical from a methoxy group. |
| [M - CO]+ | CO | 240 | Loss of a carbonyl group. |
| [M - OCH₃]+ | •OCH₃ | 237 | Loss of a methoxy radical. |
| [M - CH₃ - CO]+ | •CH₃ + CO | 225 | Consecutive loss of methyl and carbonyl groups. |
| [M - 2CO]+ | 2 x CO | 212 | Loss of both carbonyl groups. |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Potential Mapping
Electrochemical methods such as cyclic voltammetry (CV) are essential for mapping the redox potentials of this compound. This technique measures the current response of the compound to a linearly cycled potential sweep, providing information about its reduction and oxidation potentials. These potentials are fundamental to understanding the molecule's electron-accepting and -donating capabilities and are crucial for applications in areas like organic electronics and redox flow batteries. rsc.orgrsc.org
While specific CV data for this compound is not prominently published, studies on related substituted anthraquinones provide significant insight. The redox potentials of anthraquinones are highly dependent on the nature of their substituents. gsu.edupsu.edu The methoxy groups (-OCH₃) on the this compound are electron-donating, which is known to affect the redox window. acs.org Theoretical studies suggest that such substitutions are essential for tuning the reduction window of the anthraquinone core. acs.org
For comparison, CV studies on 2,6-dimethoxy-1,4-benzoquinone (B191094) show a quasi-reversible electrode transformation whose potential is highly pH-dependent. researchgate.net Similarly, the redox chemistry of other anthraquinone derivatives is known to be highly pH-dependent, often showing reversible redox reactions in alkaline media. nih.gov A study on 2,6-diazaanthracene-9,10-dione, an analogue where carbon atoms are replaced by nitrogen, also highlights the detailed structural and electronic information that can be gleaned from electrochemical and spectroscopic analysis. researchgate.net It is expected that this compound would undergo a two-step, one-electron reduction process typical for quinones, forming a radical anion and then a dianion. The precise potentials for these events would require direct experimental measurement.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography has provided a definitive, high-resolution view of the solid-state structure of this compound. researchgate.net Research by Ohta et al. in 2012 detailed the precise atomic arrangement and intermolecular packing of the compound. researchgate.net
The compound crystallizes with two half-molecules in the asymmetric unit, with the complete molecules being generated by crystallographic inversion centers. researchgate.net The molecules themselves are nearly planar, a key feature for π-stacking interactions. The conformation is such that the methyl-oxygen bonds of the methoxy groups are directed along the short molecular axis, with C-C-O-C torsion angles reported as 179.6(2)° and 178.0(2)°. researchgate.net
The crystal packing is a sophisticated arrangement characterized by a combination of columnar stacking and a herringbone-like pattern. researchgate.net The molecules form slipped π-stacks along the b-axis, organized into two distinct types of columns that differ in their degree of slippage. The interplanar distances between adjacent molecules in these stacks are 3.493(3) Å and 3.451(2) Å, respectively, indicating significant π-π interactions that stabilize the crystal lattice. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₂O₄ |
| Formula Weight | 268.26 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4087 (14) |
| b (Å) | 7.7303 (14) |
| c (Å) | 11.085 (2) |
| α (°) | 89.670 (14) |
| β (°) | 81.428 (14) |
| γ (°) | 73.084 (14) |
| Volume (ų) | 596.16 (19) |
| Z | 2 |
| Interplanar Distance 1 (Å) | 3.493 (3) |
| Interplanar Distance 2 (Å) | 3.451 (2) |
Data sourced from Ohta et al. (2012). researchgate.net
Theoretical and Computational Chemistry Investigations of 2,6 Dimethoxyanthracene 9,10 Dione
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties
Quantum chemical calculations have become a standard instrument for the theoretical investigation of molecular geometry and electronic properties. researchgate.net For polynuclear aromatic compounds such as anthracene (B1667546) derivatives, these methods are employed to elucidate their stability, electronic structure, and potential for applications in materials science. researchgate.netdergipark.org.tr
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 2,6-Dimethoxyanthracene-9,10-dione, methods like DFT, often with the B3LYP functional and a basis set such as 6-31G(d), are used to calculate the equilibrium geometry. researchgate.net The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's structure. These calculated parameters are frequently validated by comparison with experimental data from X-ray crystallography when available. researchgate.net
Conformational analysis is particularly relevant for this compound due to the rotational freedom of the two methoxy (B1213986) (-OCH₃) groups attached to the anthracene core. Different orientations of these groups relative to the plane of the aromatic rings can lead to various conformers with distinct energy levels. Computational methods can map these conformational possibilities to identify the global minimum energy structure, which is the most likely conformation to be observed under experimental conditions.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For 2,6-disubstituted anthracene-9,10-diones, the electron-donating methoxy groups are expected to raise the energy of the HOMO, while the electron-accepting anthraquinone (B42736) core lowers the energy of the LUMO. This interaction facilitates an intramolecular charge transfer (CT) from the substituents to the core upon electronic excitation. rsc.org The analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals helps in predicting the molecule's reactivity in processes like cycloadditions or its behavior in electronic devices. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Properties for Anthracene Derivatives Note: This table presents typical values for related anthracene derivatives to illustrate the concepts, as specific experimental or calculated values for this compound are not available in the cited literature. Data is conceptual based on findings for similar structures.
| Property | Description | Typical Value Range | Implication |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | Indicates electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference (E_LUMO - E_HOMO) | 3.0 to 4.0 eV | Predicts chemical reactivity and stability |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption and emission spectra of molecules. dergipark.org.trresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the maximum absorption wavelength (λmax) in a UV-Visible spectrum. researchgate.net
These calculations can be performed in the gas phase or by incorporating solvent models to simulate how the solvent environment affects the electronic transitions. researchgate.net For 2,6-disubstituted anthraquinones, studies have shown that the UV-Vis spectra are often characterized by an intense, long-wavelength absorption band. rsc.org This band is attributed to the intramolecular charge transfer (CT) from the electron-rich substituents to the electron-deficient anthraquinone core. rsc.org TD-DFT calculations can confirm the nature of this transition by analyzing the molecular orbitals involved. Similarly, the fluorescence properties of these compounds are strongly influenced by this intramolecular CT. rsc.org
Computational chemistry can be utilized to predict the redox potentials of molecules, which are crucial for applications in electrochemistry and organic electronics. The prediction is typically achieved by calculating the Gibbs free energy change for the reduction and oxidation processes. This involves computing the energies of the molecule in its neutral, cationic (oxidized), and anionic (reduced) states.
The inherent electron-deficient nature of the anthraquinone scaffold suggests that compounds like this compound are effective electron acceptors. rsc.org Theoretical calculations can quantify this property by predicting the first and second reduction potentials. This information is valuable for designing molecules for use in materials like n-type organic semiconductors. The electrochemical behavior of related 2,6-diaryl-9,10-anthraquinones has been investigated, revealing insights into the stability of the reduced states. rsc.org
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanics focuses on the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, chloroform) and calculating the forces between all atoms.
By solving the equations of motion, MD simulations can track the trajectory of the molecule and the surrounding solvent. This provides valuable insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: The fluctuations and transitions between different conformations of the methoxy groups in a solvent environment.
Transport Properties: Diffusion rates and interactions that are important for understanding how the molecule behaves in solution.
Such simulations are essential for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. The goal is to create a mathematical model that can predict the property of interest for new, un-synthesized molecules based solely on their structural features (known as molecular descriptors).
For analogues of this compound, a QSPR study could be conducted by:
Synthesizing or computationally designing a library of related compounds with different substituents at various positions.
Measuring or calculating a target property for this library (e.g., HOMO-LUMO gap, redox potential, absorption wavelength).
Calculating a set of molecular descriptors (e.g., steric, electronic, topological) for each analogue.
Using statistical methods to develop a regression model linking the descriptors to the property.
Such models are valuable for the high-throughput virtual screening of large chemical libraries, enabling the rapid identification of new analogues with desired electronic or photophysical properties for specific applications, thereby streamlining the discovery and design process. nih.gov
Computational Elucidation of Reaction Mechanisms
Theoretical and computational chemistry has become an indispensable tool for elucidating the intricate reaction mechanisms of complex organic molecules. In the case of this compound, computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into its reactivity. These investigations are crucial for understanding the molecule's behavior in various chemical environments, such as its redox properties and susceptibility to nucleophilic attack.
Computational models allow for the exploration of reaction pathways that are often difficult to probe experimentally. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This provides a quantitative understanding of the reaction kinetics and thermodynamics, including the determination of activation energies, which are critical for predicting reaction rates.
Nucleophilic Aromatic Substitution (SNAr) Reactions
One of the key reaction types investigated for anthraquinone derivatives is nucleophilic aromatic substitution (SNAr). Although the methoxy groups in this compound are generally poor leaving groups, computational studies on analogous systems with better leaving groups or under conditions that activate the molecule can provide a model for understanding its potential reactivity.
The mechanism of SNAr reactions typically proceeds through a two-step process involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. Recent computational work, however, has also suggested the possibility of concerted mechanisms for some SNAr reactions. nih.govnih.govspringernature.com DFT calculations are instrumental in distinguishing between these pathways by locating the transition states and intermediates and evaluating their relative energies. nih.gov
For a hypothetical SNAr reaction on a di-substituted anthraquinone, DFT calculations can predict the regioselectivity—that is, which of the substituted positions is more susceptible to nucleophilic attack. This is achieved by comparing the activation barriers for the attack at each position. The presence of the electron-donating methoxy groups at the 2 and 6 positions influences the electron density distribution in the aromatic rings, which in turn affects the stability of the potential Meisenheimer intermediates.
Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on a Dichloroanthraquinone Analogue
| Position of Attack | Nucleophile | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|
| C-2 | NH3 | Acetonitrile | 25.4 |
| C-6 | NH3 | Acetonitrile | 25.4 |
| C-2 | OH- | Water | 22.1 |
This table is illustrative and based on general findings for SNAr reactions on related aromatic systems. The values are representative and not from a specific study on this compound.
Redox Chemistry and Electron Transfer Mechanisms
The redox behavior of anthraquinone derivatives is central to many of their applications, and computational chemistry provides a powerful means to study the mechanisms of electron transfer. DFT calculations have been extensively used to determine the reduction potentials of a wide range of anthraquinone derivatives. acs.orgnih.govjcesr.org These studies have shown that the nature and position of substituents have a profound effect on the redox properties.
Electron-donating groups, such as the methoxy groups in this compound, are known to lower the reduction potential, making the molecule easier to reduce. acs.org Computational studies can quantify this effect by calculating the energies of the neutral molecule, its radical anion, and its dianion. The difference in these energies, combined with solvation energy calculations, allows for the prediction of the one- and two-electron reduction potentials.
The mechanism of electron transfer can be further elucidated by analyzing the changes in molecular geometry and electronic structure upon reduction. For instance, upon accepting an electron to form the radical anion, the bond lengths of the carbonyl groups are expected to increase, and the negative charge and spin density will be distributed across the molecule. Computational models can precisely map this distribution.
Table 2: Calculated Properties Related to the Redox Mechanism of Substituted Anthraquinones
| Compound | LUMO Energy (eV) | First Reduction Potential (V vs. SHE) | Second Reduction Potential (V vs. SHE) |
|---|---|---|---|
| Anthraquinone | -2.50 | -0.94 | -1.50 |
| 2,6-Dimethylanthracene-9,10-dione | -2.35 | -1.05 | -1.62 |
This table presents representative values based on general trends observed in computational studies of anthraquinone derivatives. acs.orgjcesr.org The values for this compound are estimated based on these trends.
Applications of 2,6 Dimethoxyanthracene 9,10 Dione in Advanced Materials and Chemical Systems
Role in Organic Electronics and Optoelectronic Devices
Anthraquinone (B42736) derivatives are recognized as attractive scaffolds for use in microelectronics owing to their inherent electron-accepting characteristics. rsc.org The core structure is frequently used as a building block for synthesizing semiconducting small molecules and polymers for various electronic applications. ossila.com While direct and extensive research on 2,6-Dimethoxyanthracene-9,10-dione in specific devices is limited in the provided sources, the properties of related compounds suggest its potential in this field.
The development of novel materials is crucial for advancing OLED technology. The 9,10-anthraquinone framework is utilized in the synthesis of materials for OLEDs. ossila.com For instance, derivatives of 9,10-diphenylanthracene (B110198) bearing substituents at the 2,6-positions have been synthesized and successfully used as blue emitters in OLEDs. researchgate.net While these are anthracene (B1667546) and not anthraquinone derivatives, the synthetic routes sometimes start from precursors like 2,6-dibromoanthraquinone, highlighting the importance of the 2,6-substituted anthraquinone structure in accessing electronically active molecules. ossila.comresearchgate.net The tunable emission properties of diaryl-anthraquinones further suggest their potential application in organic electronics. rsc.org
In the field of organic solar cells, anthraquinone-based structures are investigated for their potential as components in semiconducting polymers. ossila.com The electron-accepting nature of the anthraquinone core is a desirable characteristic for materials used in OPVs. Research into related compounds, such as 2,6-diaryl-9,10-anthraquinones, points towards the potential of this class of materials in organic electronics due to their high electron affinity. rsc.org The synthesis of novel 9,10-anthraquinone derivatives for molecular electronics is an active area of research, aiming to harness their electronic properties for applications like solar cells. ossila.comrsc.org
Development of Advanced Dyes and Pigments
The 9,10-anthraquinone structure is a cornerstone in the chemistry of dyes and pigments. researchgate.net The color and properties of these materials can be finely tuned by adding different substituent groups to the aromatic core.
The optical properties of anthraquinone derivatives are significantly influenced by the nature and position of their substituents. researchgate.net The introduction of electron-donating groups, such as the methoxy (B1213986) groups in this compound, can alter the electronic structure of the molecule. In related 2,6-diaryl-9,10-anthraquinones, the presence of electron-rich aromatic substituents leads to an intense, long-wavelength absorption band. rsc.org This phenomenon is attributed to an intramolecular charge transfer (CT) from the electron-donating substituents to the electron-deficient anthraquinone core. rsc.org This CT mechanism is key to tuning the color of the compounds. The fluorescence of these molecules is also strongly affected by this intramolecular CT, with emissions in the yellow-orange region being reported for some derivatives. rsc.org A crystallographic study of this compound confirmed an almost planar molecular structure, a feature that facilitates π-stacking in the solid state, which can also influence the material's optical properties. researchgate.net
There is no specific information available in the search results regarding the photochromic properties of this compound.
Utilization as Redox-Active Materials in Energy Storage Systems
The ability of anthraquinone and its derivatives to undergo reversible reduction and oxidation makes them promising candidates for redox-active materials. Research on new 9,10-anthraquinone derivatives featuring thiophene (B33073) side arms has shown that these compounds can be reduced and oxidized through a two-step redox process. rsc.org The electrochemical properties of these molecules were analyzed using cyclic voltammetry, and theoretical calculations were performed to evaluate their potential for use as redox-active switches in molecular electronic devices. rsc.org Given that this compound shares the same fundamental anthraquinone core, it is expected to exhibit similar redox activity, making it a candidate for investigation in energy storage systems and other applications requiring stable redox-active components.
Function as Chemical Sensors and Probes
Derivatives of anthracene have been widely developed as fluorescent probes for the detection of various analytes, including metal ions and other environmentally significant substances. nih.gov The core structure of this compound provides a robust platform for the design of such sensors. The fluorescence properties of the anthracene unit can be modulated by the presence of specific analytes, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the signal. nih.govmdpi.com
For example, anthracene-based fluorescent probes have been successfully synthesized for the selective detection of chromium (III) ions in aqueous media. nih.gov One such probe, created through a simple, one-step synthesis, demonstrated a "turn-on" fluorescence response with high selectivity and a low detection limit of 0.4 μM. nih.gov This sensing mechanism was proposed to involve the hydrolysis of a C=N bond upon coordination of the Cr³⁺ ion, releasing the highly fluorescent 2-aminoanthracene. nih.gov Similarly, other anthracene derivatives have been designed to detect mercury ions (Hg²⁺) with high sensitivity and selectivity, capable of functioning in dual modes of detection. mdpi.com The design of these probes often involves creating a specific binding site for the target ion, which, upon interaction, alters the electronic properties of the anthracene fluorophore.
The following table summarizes the performance of some anthracene-based fluorescent probes, highlighting their potential in analytical applications.
| Probe Type | Target Analyte | Detection Mechanism | Detection Limit | Reference |
| Anthracene-Thiophene | Cr³⁺ | "Turn-on" Fluorescence | 0.4 μM | nih.gov |
| Anthracene-Dithioacetal | Hg²⁺ | "Turn-on" Fluorescence | - | mdpi.com |
| Fluorescein-based | Cu²⁺ | "Off-on" Fluorescence | 0.10 μM | nih.gov |
Precursor in the Synthesis of Complex Organic Moleculesnih.govmolbase.com
The rigid, aromatic core of this compound makes it a valuable starting material for the construction of more intricate organic structures. nih.gov Its chemical stability and the reactivity of its functional groups allow for its incorporation into larger, multi-component systems.
Building Block for Polycyclic Aromatic Compounds
This compound can serve as a foundational unit in the synthesis of larger polycyclic aromatic compounds (PACs). The core anthracene-9,10-dione structure can be chemically modified through various reactions to extend the conjugated π-system. For instance, derivatives of 9,10-anthracenedione are employed in the synthesis of more complex structures for applications in materials science. nih.gov The general synthetic utility of anthraquinones is well-established, with methods like the Friedel–Crafts reaction of benzene (B151609) with phthalic anhydride (B1165640) providing access to the core structure, which can then be further functionalized. wikipedia.org
Synthesis of Supramolecular Scaffolds
The defined geometry of the anthracene-9,10-dione moiety is particularly useful in supramolecular chemistry for the construction of well-defined, three-dimensional scaffolds. These scaffolds can be designed to have specific shapes and cavities, enabling them to act as hosts for other molecules. For example, anthracene units have been incorporated into the structure of molecular cages. anu.edu.au These cage-like structures, formed by coordinating polytopic ligands containing an anthracene core with metal ions, can encapsulate smaller guest molecules within their cavities. anu.edu.au The hydrophobic nature of the large aromatic surfaces of the anthracene units can create a specific binding environment for hydrophobic guests. anu.edu.au Furthermore, triptycene-based supramolecular scaffolds have been used to direct the two-dimensional assembly of anthracene chromophores. nih.gov
Host-Guest Chemistry and Supramolecular Assemblies Involving Anthracene-9,10-dione Moietiesnih.govanu.edu.au
The planar, electron-rich aromatic surface of the anthracene-9,10-dione core makes it an ideal component for engaging in host-guest chemistry and forming ordered supramolecular assemblies. nih.govanu.edu.au These interactions are governed by non-covalent forces such as π-π stacking and hydrogen bonding.
The encapsulation of guest molecules within hosts containing anthracene-9,10-dione moieties is a key area of research. For instance, cucurbit[n]uril (CB[n]) macrocycles have been shown to form host-guest complexes with substituted anthracene derivatives. nih.gov These host molecules can act as "nanoreactors," influencing the photochemical reactions of the encapsulated guest. nih.gov For example, CB mdpi.com was found to catalyze the photodimerization of 9-substituted anthracene derivatives with high selectivity. nih.gov
Anthracene-based cage receptors have also been designed for anion recognition. d-nb.info An amido-amine cage receptor incorporating a 1,8-anthracene dicarboxamide unit demonstrated good binding selectivity for phosphate (B84403) anions in a buffered aqueous solution. d-nb.info The binding event was accompanied by a significant enhancement in the fluorescence of the anthracene unit, providing a clear signal for recognition. d-nb.info This highlights the dual role of the anthracene moiety as both a structural component and a signaling unit.
The table below provides examples of host-guest systems involving anthracene derivatives.
| Host Molecule | Guest Molecule(s) | Key Interactions | Application | Reference |
| Cucurbit mdpi.comuril (CB mdpi.com) | 9-substituted anthracene derivatives | Encapsulation, π-π stacking | Photocatalysis, Selective Dimerization | nih.gov |
| Amido-amine cage | Phosphate, Oxalate anions | Hydrogen bonding, Electrostatic | Anion Recognition and Sensing | d-nb.info |
| [Pd₂L₄]⁴⁺ Cage (L=anthracene-linked ligand) | Hydrophobic guests (e.g., PAHs) | π-stacking | Sequestration of Pollutants | anu.edu.au |
Environmental Fate and Chemical Degradation Studies of Anthracene 9,10 Dione Derivatives
Photodegradation Mechanisms and Products in Environmental Media
Photodegradation is a key abiotic process that can contribute to the transformation of anthraquinone (B42736) derivatives in the environment. The absorption of light, particularly in the UV spectrum, can excite the molecule, leading to the formation of reactive species and subsequent degradation.
General Mechanisms: For anthraquinone compounds, photodegradation can proceed through several mechanisms. One proposed pathway involves the formation of an excited state that can react with oxygen to produce reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) radicals. capes.gov.br These highly reactive species can then attack the anthraquinone structure, leading to its breakdown. Another potential mechanism is photocycloaddition, where the excited molecule reacts with other unsaturated molecules to form a cyclic adduct. rsc.org Studies on various anthraquinone derivatives have shown that the specific substituents on the anthraquinone core can significantly influence the photostability and the degradation pathways. rsc.org For instance, the presence and position of hydroxyl groups have been shown to affect the photodegradation and recovery characteristics of anthraquinone dyes. rsc.org
Degradation Products: While specific photodegradation products for 2,6-Dimethoxyanthracene-9,10-dione have not been detailed in the available literature, studies on other anthraquinone dyes suggest that the process can lead to the cleavage of the aromatic rings. researchgate.net This can result in the formation of simpler, lower molecular weight compounds. For example, the degradation of some anthraquinone dyes has been shown to yield phthalic acid. researchgate.net It is plausible that the photodegradation of this compound would also lead to the breakdown of the anthraquinone nucleus, potentially forming methoxy-substituted phthalic acid or other related aromatic compounds.
Chemical Transformation Pathways in Soil and Aquatic Systems
In soil and aquatic environments, the transformation of anthraquinone derivatives is largely driven by microbial activity. Both bacteria and fungi have been shown to degrade these compounds under various conditions. nih.govnih.gov
Biodegradation Mechanisms: The biodegradation of anthraquinone dyes often begins with a reduction reaction, where the quinone carbonyl groups are reduced to hydroxyl groups. nih.gov This initial step is often the rate-limiting step in the degradation process and leads to the decolorization of the dye. Following this, microorganisms employ enzymes such as laccases and peroxidases to cleave the aromatic rings. nih.govresearchgate.net The degradation can occur under both aerobic and anaerobic conditions, although the specific pathways and end products may differ. nih.govnih.gov For instance, under anaerobic conditions, some bacteria can use the anthraquinone dye as a terminal electron acceptor. nih.gov
Transformation Products in Soil and Water: The microbial degradation of the anthraquinone core structure can lead to the formation of various intermediate metabolites. Common degradation products identified from other anthraquinone dyes include phthalic acid and benzoic acid. nih.gov In the case of this compound, it is hypothesized that microbial degradation would lead to the formation of methoxy-substituted analogues of these compounds. The complete mineralization of the compound would ultimately result in the formation of carbon dioxide and water. nih.gov
The following table summarizes research findings on the biodegradation of various anthraquinone dyes, which can provide insights into the potential fate of this compound.
| Microorganism | Anthraquinone Dye Degraded | Key Degradation Products/Pathway |
| Shewanella sp. NTOU1 | Reactive Blue 19, Reactive Blue 4, and others | Decolorization under anaerobic conditions. nih.gov |
| Sphingomonas herbicidovorans FL | 1-amino-4-bromoanthraquinone-2-sulfonic acid | Formation of phthalic acid and other smaller aromatic compounds. nih.gov |
| Trametes hirsuta D7 | Reactive Blue 4, Remazol Brilliant Blue R, and others | Degradation via fungal biomass, leading to smaller metabolites. nih.gov |
| Various Bacteria and Fungi | General Anthraquinone Dyes | Initial reduction of the quinone followed by aromatic ring cleavage. nih.gov |
Modeling of Environmental Distribution and Persistence
Currently, there are no specific environmental distribution and persistence models available for this compound. However, the general behavior of anthraquinone dyes suggests that they can be persistent in the environment. acs.orgnih.gov Their low volatility and tendency to adsorb to soil and sediment can limit their mobility but also increase their persistence in these compartments. nih.gov
Factors that would influence the environmental distribution and persistence of this compound include:
Water Solubility: The solubility of the compound in water will affect its transport in aquatic systems.
Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of the compound to bind to organic matter in soil and sediment. A high Koc value would suggest lower mobility and higher persistence in soil.
Photodegradation Rate: The susceptibility of the compound to breakdown by sunlight will influence its persistence in surface waters and on soil surfaces.
Analytical Methodologies for Monitoring Degradation Products
The monitoring of this compound and its potential degradation products in environmental samples would likely employ analytical techniques similar to those used for other anthraquinone dyes.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of anthraquinone dyes and their metabolites. nih.govnih.govresearchgate.netchemrevlett.com Reverse-phase HPLC with a suitable column, such as a C18 column, is often employed. nih.gov
Detection Methods:
UV-Vis Spectroscopy: Diode Array Detection (DAD) or a simple UV detector can be used for the detection of the parent compound and any chromophoric degradation products. chemrevlett.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for the identification and confirmation of degradation products based on their mass-to-charge ratio. nih.govresearchgate.net
Chemiluminescence Detection: For certain applications, derivatization of the analytes followed by chemiluminescence detection can offer high sensitivity. mdpi.com
The table below lists common analytical methods and potential degradation products that would be relevant for monitoring the environmental fate of this compound.
| Analytical Technique | Detector | Potential Analytes |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis / Diode Array Detector (DAD) | This compound, Aromatic intermediates |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | This compound, Methoxy-phthalic acid, Methoxy-benzoic acid, and other metabolites |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Volatilized or derivatized degradation products |
Future Research Directions and Unexplored Avenues for 2,6 Dimethoxyanthracene 9,10 Dione Research
Development of Novel and Efficient Synthetic Routes
The advancement of applications for 2,6-Dimethoxyanthracene-9,10-dione is intrinsically linked to the methods of its creation. Current synthetic strategies, while effective, often rely on classical, multi-step procedures that may not meet modern standards of efficiency and sustainability. Future research must prioritize the development of more sophisticated and streamlined synthetic pathways.
Key areas for exploration include:
C-H Functionalization: Direct C-H hydroxylation and amination reactions represent a paradigm shift in organic synthesis, offering high atom economy by avoiding the need for pre-functionalized starting materials. colab.ws Research into regioselective C-H functionalization of the anthraquinone (B42736) core could dramatically shorten synthetic sequences to 2,6-disubstituted derivatives.
Modern Catalysis: The use of transition-metal catalysts (e.g., palladium, copper, rhodium) for cross-coupling reactions has revolutionized the synthesis of complex aromatic systems. Investigating catalytic methods for the direct introduction of methoxy (B1213986) groups or for building the anthracene (B1667546) framework could lead to higher yields and milder reaction conditions.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better process control, and easier scalability. google.com Developing a continuous flow process for the synthesis of this compound could lead to lower energy consumption and more efficient production.
One-Pot Reactions: Designing multi-component reactions where the anthraquinone scaffold is assembled and functionalized in a single step would represent a significant leap in efficiency, reducing waste from intermediate purification steps. researchgate.net
A comparison of traditional versus potential future synthetic approaches highlights the opportunities for innovation.
| Feature | Traditional Synthesis | Future Synthetic Routes |
| Starting Materials | Often requires pre-functionalized, multi-step precursors | Utilizes simpler, more abundant starting materials |
| Reaction Steps | Multiple, sequential steps with intermediate isolation | Fewer steps, potentially one-pot or tandem reactions researchgate.net |
| Efficiency | Lower atom economy, potential for lower overall yields | High atom economy, improved yields colab.ws |
| Conditions | Often harsh (high temperature/pressure, strong acids/bases) | Milder conditions using advanced catalysis |
| Scalability | Batch processes can be difficult to scale google.com | Amenable to continuous flow and easier scaling |
Exploration of Advanced Materials Applications (e.g., stimuli-responsive materials)
The rigid, planar structure and rich electronic properties of the anthraquinone core make this compound an attractive building block for advanced functional materials. A particularly promising, yet underexplored, area is the development of stimuli-responsive or "smart" materials.
Future research should focus on incorporating the this compound moiety into larger systems that can respond to external triggers:
Photo-responsive Materials: The anthraquinone system can undergo reversible redox reactions upon photo-irradiation. This property could be harnessed to create materials that change color, fluorescence, or conductivity when exposed to specific wavelengths of light. Donor-Acceptor Stenhouse Adducts (DASAs) are an example of visible-light photoswitches that can be incorporated into polymers to create photo-responsive materials. kent.ac.uk
Electro-active Polymers: Anthraquinone derivatives are known to be electrochemically active and have been explored for energy storage applications. nih.gov By polymerizing derivatives of this compound, it may be possible to create novel electrochromic materials (that change color with an applied voltage) or new electrode materials for organic batteries.
Chemosensors: The methoxy groups could be chemically modified to include specific binding sites for ions or small molecules. A change in the fluorescence or electrochemical properties of the anthraquinone core upon binding could form the basis of a highly sensitive and selective chemosensor. For instance, dual-emitting cellulose (B213188) films have been developed for use as pH sensors. acs.org
Liquid Crystals: The rigid, rod-like shape of the anthraquinone unit is conducive to the formation of liquid crystalline phases. By attaching flexible side chains to the 2,6-positions, it might be possible to synthesize novel discotic or calamitic liquid crystals with unique optical and electronic properties.
| Potential Application | Key Property of this compound | Example of Related Research |
| Photochromic Polymers | Reversible photoreduction/oxidation | Incorporation of photoswitches like DASAs into PDMS networks. kent.ac.uk |
| Organic Electrode Materials | Stable redox cycling | Use of anthraquinone derivatives in energy storage systems. |
| Fluorescent Chemosensors | Environment-sensitive fluorescence | Functionalized nanoparticles for drug delivery and sensing. nih.gov |
| Smart Coatings | Color change upon redox or pH change | pH-responsive dual-emitting cellulose films. acs.org |
Deeper Computational Insight into Excited State Dynamics and Reactivity
While experimental work is crucial, a deeper understanding of this compound at the molecular level can be achieved through advanced computational chemistry. Such studies can predict properties, guide experimental design, and provide insights into mechanisms that are difficult to probe in the lab.
Future computational research should target:
Excited State Calculations: To fully harness the photophysical properties of the molecule for applications in photosensitization or optoelectronics, a detailed map of its electronic excited states is needed. Techniques like Time-Dependent Density Functional Theory (TD-DFT) and more advanced methods like ADC(2) can elucidate the nature of these states, their energies, and the pathways for relaxation and intersystem crossing. nih.gov
Reactivity Modeling: DFT calculations can be used to model reaction pathways and transition states for synthetic modifications. acs.org This can help in optimizing reaction conditions for known transformations and in predicting the feasibility of novel, untested synthetic routes, saving significant experimental effort.
Solvent and Environmental Effects: The behavior of this compound, particularly its redox potentials and absorption spectra, can be significantly influenced by its environment. Combining quantum mechanical calculations with solvation models (like COSMO or SMD) can provide a more accurate prediction of its properties in solution, which is critical for applications like electrochemistry. rsc.org
Structure-Property Relationships: By computationally screening a virtual library of related anthraquinone derivatives (e.g., with different substituents at the 2,6-positions), it is possible to establish clear structure-property relationships. This high-throughput virtual screening can rapidly identify the most promising candidates for a specific application before they are ever synthesized. rsc.org
Sustainable Chemistry and Circular Economy Approaches for Production and Use
Moving beyond laboratory-scale synthesis, the future of any specialty chemical is tied to its environmental and economic sustainability. Applying the principles of green chemistry and the circular economy to the entire lifecycle of this compound is a critical, forward-looking research direction. dkshdiscover.comcefic.org
Key avenues for investigation include:
Bio-based Feedstocks: A major goal of green chemistry is to replace petrochemical starting materials with renewable alternatives. gspchem.com Research into the synthesis of the anthraquinone scaffold from bio-based precursors, such as lignin (B12514952) or other plant-derived aromatics, could drastically reduce the carbon footprint of its production. Some anthraquinones can be sourced from plants like Aloe.
Designing for Recyclability: In a circular economy, waste is minimized by design. chemiehoch3.deciexsummit.com This involves creating materials based on this compound that can be easily recovered and reused or chemically recycled back to the monomer at the end of their life. This could involve incorporating cleavable linkages into polymers or developing efficient extraction processes.
Waste Valorization: Instead of discarding byproducts from the synthesis, a circular approach seeks to find uses for them, turning waste streams into value streams. This requires a complete analysis of the synthetic process to identify and valorize all outputs.
| Principle | Application to this compound |
| Green Chemistry | Using renewable feedstocks, catalytic instead of stoichiometric reagents, reducing energy input. gspchem.com |
| Circular Economy | Designing polymers for disassembly and monomer recovery, creating take-back systems for products. cefic.orgchemiehoch3.de |
| Resource Efficiency | Optimizing synthetic routes for maximum atom economy, recycling solvents and catalysts. dkshdiscover.com |
| Waste Minimization | Developing syntheses with fewer byproducts, finding applications for any waste generated. ciexsummit.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-disubstituted anthracene-9,10-diones, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of 2,6-disubstituted derivatives typically involves halogenation or nucleophilic substitution on the anthraquinone core. For example, 2,6-bis(aminoalkanamido) derivatives are synthesized via treatment of halogenated precursors with secondary amines under controlled temperatures (60–80°C) in aprotic solvents like DMF . Yield optimization may require inert atmospheres (e.g., nitrogen) to prevent oxidation and purification via column chromatography using silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 95:5 → 90:10) . Reaction monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can researchers characterize the purity and structural integrity of 2,6-dimethoxyanthracene-9,10-dione derivatives?
- Methodological Answer : Analytical techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in 2,6-disubstituted anthraquinones?
- Methodological Answer : Standard cytotoxicity assays include:
- MTT Assay : IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7) over 48–72 hours .
- DNA Thermal Denaturation : Monitor ΔTₘ shifts (e.g., +5–10°C) to assess intercalation or groove-binding affinity .
- Ethidium Bromide Displacement : Fluorescence quenching to estimate DNA-binding constants (Kₐ ≈ 10⁴–10⁵ M⁻¹) .
Advanced Research Questions
Q. How do 2,6-dimethoxy substitutions influence the DNA-binding mechanism compared to other 2,6-disubstituted anthraquinones?
- Methodological Answer : Molecular modeling (e.g., AutoDock) and crystallography reveal that methoxy groups enhance minor-groove binding via van der Waals interactions, while bulkier substituents (e.g., aminoalkyl chains) favor major-groove insertion. Comparative studies using circular dichroism (CD) and X-ray diffraction can map binding modes . For example, 2,6-diamido derivatives with -(CH₂)₂- spacers exhibit dual-groove binding, increasing cytotoxicity .
Q. What strategies resolve discrepancies in cytotoxicity data between 2,6-dimethoxy derivatives and related anthraquinones?
- Methodological Answer : Contradictions often arise from differences in cell line sensitivity or assay conditions. Solutions include:
- Standardized Protocols : Use NCI-60 cell panels for cross-study comparisons .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes (e.g., human S9 fraction) to account for degradation .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent polarity (logP) with IC₅₀ values to identify pharmacophore requirements .
Q. How can computational tools predict the telomerase inhibitory potential of this compound derivatives?
- Methodological Answer : Virtual screening pipelines integrate:
- Molecular Docking : Target telomerase RNA component (TERC) or protein subunit (TERT) using Glide or GOLD software .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical hydrogen-bond donors (e.g., methoxy oxygen) and hydrophobic moieties .
Q. What crystallographic techniques elucidate the solid-state interactions of this compound in host-guest systems?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves π-π stacking distances (3.4–3.6 Å) and hydrogen-bond networks. For example, anthraquinone derivatives co-crystallized with DNA oligomers reveal intercalation geometries . Pair distribution function (PDF) analysis further probes amorphous phase interactions .
Q. How do researchers address ecological risk assessment gaps for anthraquinone derivatives like this compound?
- Methodological Answer : Extrapolate data from structurally similar compounds (e.g., anthraquinone, CAS 84-65-1) while noting limitations:
- Aquatic Toxicity Testing : Use Daphnia magna acute toxicity assays (EC₅₀ < 1 mg/L) .
- Bioaccumulation Potential : Estimate logKₒw values (e.g., 3.5–4.5) via quantitative structure-property relationship (QSPR) models .
- Degradation Studies : Monitor photolysis rates under UV light (λ = 300–400 nm) in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
